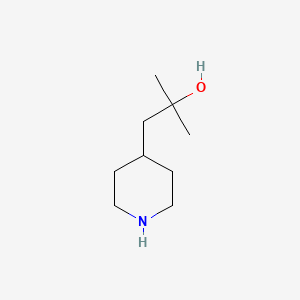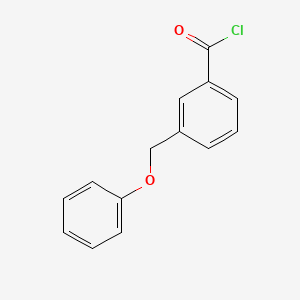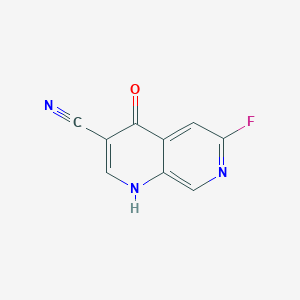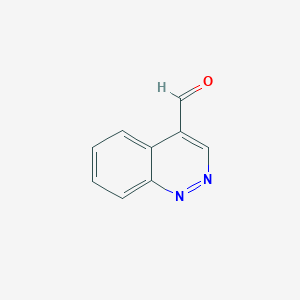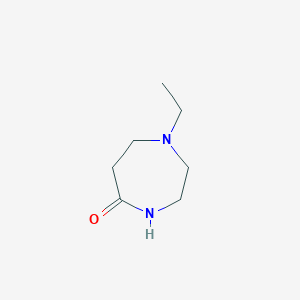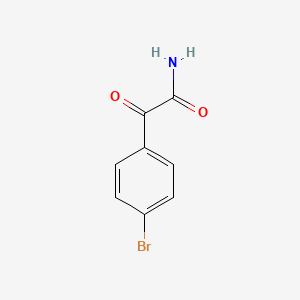
2-(4-Bromophenyl)-2-oxoacetamide
Overview
Description
2-(4-Bromophenyl)-2-oxoacetamide, also known as 4-BPA, is a compound belonging to the class of organic compounds known as acyl oximes. It is a white, crystalline solid with a melting point of 159-162°C and a molecular weight of 246.2 g/mol. 4-BPA is used in a variety of scientific research applications, including organic synthesis and biochemistry.
Scientific Research Applications
-
Synthesis and Characterization
- Field : Chemistry
- Application : The compound “2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate” has been synthesized and characterized using various methods .
- Methods : The compound was characterized using experimental FTIR, 1H and 13C NMR, single crystal XRD, and various theoretical methods (FTIR, NMR, electronic and band gap studies) .
- Results : The compound crystallizes in monoclinic space group P21/c with a = 8.176 (2) Å, b = 7.82 (2) Å, c = 2.952 (6) Å, b = 91.330 (4)° and Z = 4 .
-
Synthesis of Derivatives
- Field : Organic Chemistry
- Application : “4-Bromophenethylamine” was used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide .
- Methods : The synthesis involved the use of elemental sulfur and various halides .
- Results : The synthesis resulted in the creation of alkyl arylamino sufides .
-
Synthesis of Quinazoline
- Field : Organic Chemistry
- Application : 4-Bromophenethyl alcohol was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
- Methods : The synthesis involved the use of 4-Bromophenethyl alcohol .
- Results : The synthesis resulted in the creation of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
-
Preparation and Reactions
- Field : Organic Chemistry
- Application : 4-Bromophenylacetic acid, a derivative of phenylacetic acid containing a bromine atom in the para position, has been prepared and used in various reactions .
- Methods : The preparation involved the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .
- Results : The preparation resulted in the creation of 4-Bromophenylacetic acid .
-
Synthesis of New Pyridine-Containing Dibromo Compound
- Field : Polymer Chemistry
- Application : A new copolymer was synthesized via reaction of new pyridine-containing dibromo compound, 2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine, with thiophene-based diboronic ester via Suzuki cross-coupling reactions .
- Methods : The synthesis involved the use of 2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine .
- Results : The synthesis resulted in the creation of a new copolymer .
-
Synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline
- Field : Organic Chemistry
- Application : 4-Bromophenethyl alcohol was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
- Methods : The synthesis involved the use of 4-Bromophenethyl alcohol .
- Results : The synthesis resulted in the creation of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
-
Preparation of 4-Bromophenylacetic Acid
- Field : Organic Chemistry
- Application : 4-Bromophenylacetic acid, also known as p-bromophenylacetic acid, is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position .
- Methods : The preparation involved the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .
- Results : The preparation resulted in the creation of 4-Bromophenylacetic acid .
-
Synthesis of New Pyridine-Containing Dibromo Compound
- Field : Polymer Chemistry
- Application : A new copolymer was synthesized via reaction of new pyridine-containing dibromo compound, 2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine, with thiophene-based diboronic ester via Suzuki cross-coupling reactions .
- Methods : The synthesis involved the use of 2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine .
- Results : The synthesis resulted in the creation of a new copolymer .
properties
IUPAC Name |
2-(4-bromophenyl)-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEVNHMPPZPHOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622947 | |
| Record name | 2-(4-Bromophenyl)-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-oxoacetamide | |
CAS RN |
69374-79-4 | |
| Record name | 2-(4-Bromophenyl)-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



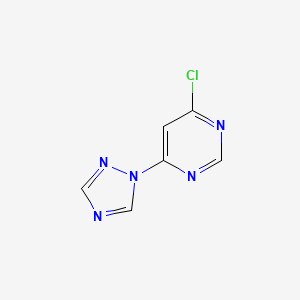
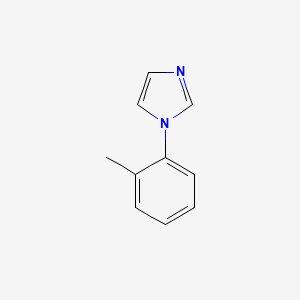
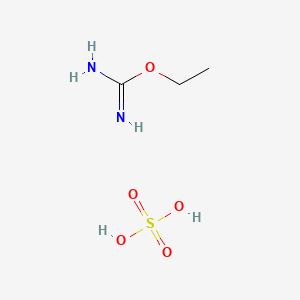

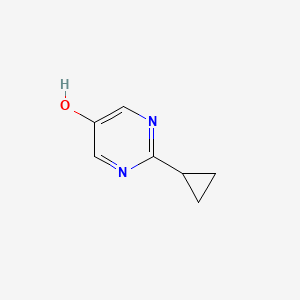
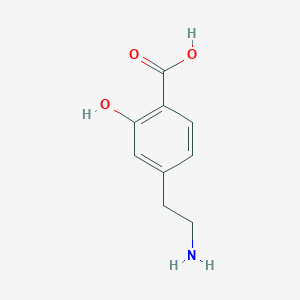
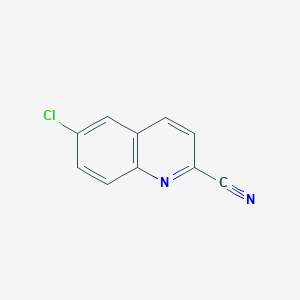
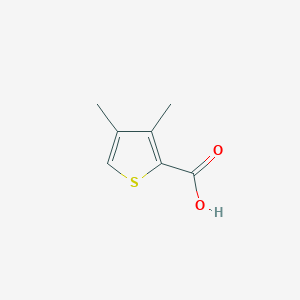
![6-Fluoro-3-methylbenzo[d]isoxazol-5-amine](/img/structure/B1602822.png)
